3-(oxolan-3-yl)piperidine
Description
3-(Oxolan-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring (six-membered amine) fused with an oxolane (tetrahydrofuran) moiety at the 3-position. This structure confers unique physicochemical properties, including moderate basicity (due to the piperidine nitrogen) and enhanced solubility from the ether oxygen in the oxolane ring.
Properties
CAS No. |
1369346-51-9 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed hydrogenation reaction can be employed to synthesize piperidine derivatives, including 3-(oxolan-3-yl)piperidine . Another method involves the use of a [3+3] cycloaddition strategy, which is a vital approach for constructing piperidine rings .
Industrial Production Methods: In industrial settings, the production of 3-(oxolan-3-yl)piperidine may involve large-scale catalytic processes that ensure high yield and purity. The use of rhodium-catalyzed asymmetric reductive Heck reactions has been reported for the synthesis of enantioenriched piperidines, which can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxolan-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidines, while reduction can produce fully hydrogenated piperidine derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yl)piperidine involves its interaction with molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 4-(Oxolan-3-yl)piperidine hydrochloride (CAS 1461708-70-2): Differs in the oxolane attachment at the piperidine 4-position instead of 3. Molecular formula: C₉H₁₈ClNO (as hydrochloride salt). The positional shift may alter steric interactions and hydrogen-bonding capabilities, impacting receptor binding .
Oxetane vs. Oxolane Derivatives
- 3-(3-Methyloxetan-3-yl)piperidine (CAS 1903332-65-9):
- 2-(3-Ethyloxetan-3-yl)piperidine (CAS 1903213-69-3): Combines an ethyl-substituted oxetane with a piperidine ring. Molecular weight: 169.3 g/mol.
Piperidine vs. Piperazine Analogs
- 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (Compound I) vs. Both compounds exhibit similar crystal packing but differ in intermolecular interactions (e.g., C–H⋯H contacts dominate) .
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Considerations |
|---|---|---|---|
| 3-(Oxolan-3-yl)piperidine | ~155 (free base est.) | Ether oxygen, amine | Moderate aqueous solubility |
| 4-(Oxolan-3-yl)piperidine·HCl | 209.7 (salt) | Ether oxygen, hydrochloride | High solubility in polar solvents |
| 3-(3-Methyloxetan-3-yl)piperidine | 155.2 | Oxetane, amine | Lower solubility due to hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
